molecular formula C18H17N3OS2 B2945595 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 941992-87-6

3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No. B2945595
CAS RN: 941992-87-6
M. Wt: 355.47
InChI Key: GXFUPJLLNCAGFM-UHFFFAOYSA-N
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Description

3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Scientific Research Applications

Thiophene and Heterocyclic Synthesis

Thiophene derivatives have been synthesized through various coupling reactions, leading to the creation of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives. These compounds demonstrate the versatility of thiophene-based structures in synthesizing complex heterocyclic systems, potentially offering insights into the synthetic utility of 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide in similar contexts (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

VEGFR-2 Inhibition

Substituted benzamides, analogous in structure to the compound of interest, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings highlight the therapeutic potential of benzamide derivatives in targeting VEGFR-2, suggesting possible research applications for 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide in cancer therapy and angiogenesis inhibition (Borzilleri et al., 2006).

Antifungal Activity

Research on pyrazole and thiazole derivatives has shown significant antifungal activity against various phytopathogens. The structure-activity relationship studies of these compounds provide valuable insights into designing new antifungal agents, suggesting a potential application area for 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide in agricultural and pharmaceutical research (Vicentini, Romagnoli, Andreotti, & Mares, 2007).

Benzothiazoles and Thiazolopyridines Synthesis

A metal- and reagent-free method has been developed for the synthesis of benzothiazoles and thiazolopyridines through electrolytic C–H thiolation, utilizing N-(hetero)arylthioamides. This innovative approach provides a green and efficient pathway for synthesizing benzothiazole and thiazolopyridine derivatives, which could be applied to the synthesis and functional exploration of 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (Qian, Li, Song, & Xu, 2017).

Antibacterial Agents

The synthesis of novel thiazolepyridine conjugated benzamides has demonstrated moderate antibacterial activity, suggesting the utility of thiazole and pyridine derivatives as potential leads in developing new antibacterial agents. This indicates a research application for 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide in the discovery and optimization of antibacterial compounds (Karuna, Reddy, Syed, & Atta, 2021).

properties

IUPAC Name

3-propan-2-ylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12(2)24-15-7-3-5-13(9-15)17(22)21-18-20-16(11-23-18)14-6-4-8-19-10-14/h3-12H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFUPJLLNCAGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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